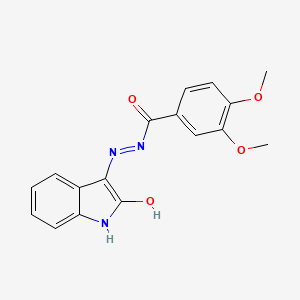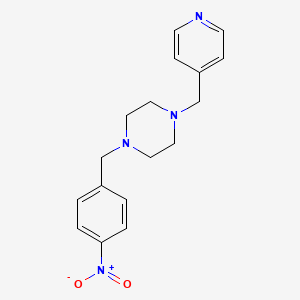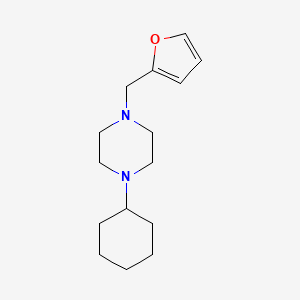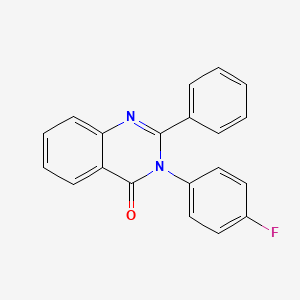
1,4-Bis(3,4,5-trimethoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of piperazine derivatives and contains two benzyl groups, each substituted with three methoxy (OCH₃) groups.
- The compound’s structure consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) linked to two benzyl moieties via methoxy groups.
- Its systematic name is 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine .
1,4-Bis(3,4,5-trimethoxybenzyl)piperazine: is a chemical compound with the molecular formula C₁₈H₂₆N₂O₄.
Preparation Methods
Synthetic Routes: The synthesis of 1,4-Bis(3,4,5-trimethoxybenzyl)piperazine involves the reaction of piperazine with 3,4,5-trimethoxybenzyl chloride or 3,4,5-trimethoxybenzaldehyde.
Reaction Conditions: The reaction typically occurs under reflux conditions in an appropriate solvent (such as dichloromethane or ethanol).
Industrial Production Methods: Information on large-scale industrial production methods is limited, as this compound is primarily used as an intermediate in research.
Chemical Reactions Analysis
Reactivity: 1,4-Bis(3,4,5-trimethoxybenzyl)piperazine is relatively stable due to the electron-donating methoxy groups on the benzyl rings.
Common Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.
Major Products: The specific products formed depend on the reaction conditions. For example, oxidation may yield corresponding aldehydes or acids, while reduction could lead to saturated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Medicine: Limited information exists regarding its direct medical applications.
Industry: Primarily employed as an intermediate in research and development.
Mechanism of Action
- The exact mechanism by which 1,4-Bis(3,4,5-trimethoxybenzyl)piperazine exerts its effects remains unclear.
- Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other piperazine derivatives with benzyl substituents and methoxy groups.
Uniqueness: Its unique structure lies in the combination of two benzyl groups and the specific arrangement of methoxy substituents.
Properties
Molecular Formula |
C24H34N2O6 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1,4-bis[(3,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C24H34N2O6/c1-27-19-11-17(12-20(28-2)23(19)31-5)15-25-7-9-26(10-8-25)16-18-13-21(29-3)24(32-6)22(14-18)30-4/h11-14H,7-10,15-16H2,1-6H3 |
InChI Key |
LHZNFEOMGCEVDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10877784.png)
![2-(2,4-Dichlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10877789.png)
![2-(Benzoylamino)-N~1~-[1-benzyl-2-(isobutylamino)-2-oxoethyl]benzamide](/img/structure/B10877790.png)
![N-(4-acetylphenyl)-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10877808.png)


![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10877832.png)
![4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide](/img/structure/B10877835.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propan-2-yl)piperazine](/img/structure/B10877840.png)
![N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide](/img/structure/B10877844.png)
![methyl [(4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10877845.png)
![9-ethyl-3-{[4-(3-phenylpropyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B10877849.png)

